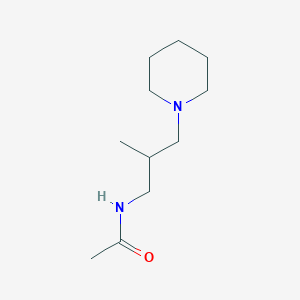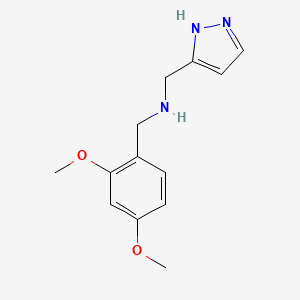![molecular formula C12H17N3O2 B7587476 3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
3-[(2-Aminobutanoylamino)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Aminobutanoylamino)methyl]benzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is a benzamide derivative and is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group.
Aplicaciones Científicas De Investigación
ABAM has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development.
Mecanismo De Acción
The mechanism of action of ABAM is not fully understood, but it is believed to inhibit the activity of enzymes such as histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins play a crucial role in regulating gene expression and cellular processes such as apoptosis, cell cycle progression, and DNA repair. By inhibiting the activity of these enzymes, ABAM can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
ABAM has been shown to have various biochemical and physiological effects. In cancer cells, ABAM has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway. ABAM has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In neurodegenerative diseases, ABAM has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABAM has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. ABAM is also stable and can be stored for extended periods without degradation. However, ABAM has some limitations for lab experiments. It is relatively expensive compared to other compounds, which can limit its use in some research projects. Additionally, the mechanism of action of ABAM is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for ABAM research. One potential direction is to study the use of ABAM as a potential therapeutic agent for cancer and neurodegenerative diseases. Another direction is to study the structure-activity relationship of ABAM and its derivatives to identify compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of ABAM and its potential effects on other cellular processes.
Conclusion:
In conclusion, ABAM is a benzamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. ABAM is synthesized by the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine followed by the removal of the protecting group. ABAM has been extensively studied for its potential applications in cancer research, neurodegenerative diseases, and drug development. ABAM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. ABAM has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, ABAM has been used as a starting material for the synthesis of other benzamide derivatives that have potential applications in drug development. While ABAM has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of ABAM involves the reaction of 3-aminobenzamide with N-tert-butoxycarbonyl-L-alanine in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, which yields ABAM. This synthesis method has been optimized and is reproducible, making ABAM readily available for scientific research.
Propiedades
IUPAC Name |
3-[(2-aminobutanoylamino)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-10(13)12(17)15-7-8-4-3-5-9(6-8)11(14)16/h3-6,10H,2,7,13H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCQFQXGPFFMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC(=CC=C1)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminobutanoylamino)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)



![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)

